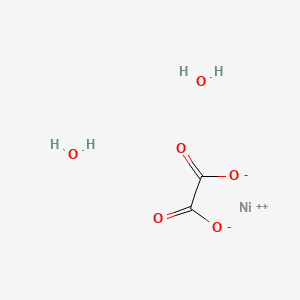
1-(4-Methoxyphenethyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-Methoxyphenethyl)-3-(2-(pyrrolidin-1-yl)-2-(thiophen-3-yl)ethyl)urea is a chemical compound that belongs to the class of ureas. It is commonly known as MTIU and has been studied for its potential applications in scientific research. The synthesis method and mechanism of action of MTIU have been extensively studied, and its biochemical and physiological effects have been explored.
Scientific Research Applications
Directed Lithiation and Chemical Modifications
Directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea and tert-butyl [2-(4-methoxyphenyl)ethyl]carbamate showcases the chemical manipulation potential of compounds with methoxyphenyl groups. The process involves lithiation at specific positions, enabling the introduction of various substituents to derive new chemical entities. This approach highlights the versatility of such compounds in synthetic chemistry, enabling the generation of a broad range of derivatives with potential applications in drug development and material sciences (Smith et al., 2013).
Acetylcholinesterase Inhibition for Alzheimer’s Disease
The synthesis and biochemical evaluation of flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas, which include structural motifs similar to the query compound, have been investigated for their potential as acetylcholinesterase inhibitors. This research is crucial for developing therapeutic agents for Alzheimer’s disease, showcasing the therapeutic potential of such compounds in neurodegenerative disorder treatment (Vidaluc et al., 1995).
Electrochromic Materials Development
Investigations into dithienylpyrroles-based electrochromic polymers, including those related to the core structure of the query compound, reveal applications in high-contrast electrochromic devices. These materials offer significant promise for developing advanced display technologies, indicating the potential use of such chemical structures in creating smart windows, screens, and energy-efficient displays (Su et al., 2017).
Polymerization Catalysis and Material Science
The role of bis(imino)pyridine iron complexes, which may share reactive similarities with the query compound, in the polymerization of ethylene has been studied. These findings contribute to the understanding of catalysis in polymer production, highlighting the importance of such compounds in manufacturing plastics and materials with specific mechanical properties (Smit et al., 2004).
Conformational and Tautomeric Control in Molecular Sensing
Research into Ureido-N-iso-propyl,N’-4-(3-pyridin-2-one)pyrimidine and its derivatives demonstrates the conformational and tautomeric control achievable through supramolecular approaches. This area of study opens new avenues for molecular sensing, showcasing the potential of compounds with similar structural features in the development of sensors and diagnostic tools (Kwiatkowski et al., 2019).
properties
IUPAC Name |
1-[2-(4-methoxyphenyl)ethyl]-3-(2-pyrrolidin-1-yl-2-thiophen-3-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2S/c1-25-18-6-4-16(5-7-18)8-10-21-20(24)22-14-19(17-9-13-26-15-17)23-11-2-3-12-23/h4-7,9,13,15,19H,2-3,8,10-12,14H2,1H3,(H2,21,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXDMHGDJFCROLD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC(C2=CSC=C2)N3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-amino-4-(2-thienyl)-4H-benzo[g]chromene-3-carbonitrile](/img/structure/B2838900.png)










![Tert-butyl 3-fluoro-3-[[3-(prop-2-enoylamino)propanoylamino]methyl]azetidine-1-carboxylate](/img/structure/B2838920.png)